molecular formula C23H20F3N5OS B443651 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B443651
M. Wt: 471.5g/mol
InChI Key: RQOBEZZUZIXCGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzothiophene ring, a pyrazolopyrimidine core, and a trifluoromethyl group, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves multiple steps, including the formation of intermediate compounds and the use of specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the benzothiophene intermediate: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzothiophene ring.

    Introduction of the cyano group: The cyano group is introduced through a nucleophilic substitution reaction using suitable reagents.

    Formation of the pyrazolopyrimidine core: This step involves the cyclization of appropriate intermediates to form the pyrazolopyrimidine core.

    Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide under specific conditions.

    Final coupling reaction: The final step involves coupling the benzothiophene intermediate with the pyrazolopyrimidine core to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to changes in cellular processes and signaling pathways. For example, it has been shown to inhibit the activity of JNK2 and JNK3 kinases, which are involved in various cellular functions .

Comparison with Similar Compounds

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific substituents and functional groups, leading to differences in their chemical properties and biological activities

Properties

Molecular Formula

C23H20F3N5OS

Molecular Weight

471.5g/mol

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C23H20F3N5OS/c24-23(25,26)19-10-16(13-6-2-1-3-7-13)28-20-11-17(30-31(19)20)21(32)29-22-15(12-27)14-8-4-5-9-18(14)33-22/h1-3,6-7,11,16,19,28H,4-5,8-10H2,(H,29,32)

InChI Key

RQOBEZZUZIXCGR-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=NN4C(CC(NC4=C3)C5=CC=CC=C5)C(F)(F)F)C#N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=NN4C(CC(NC4=C3)C5=CC=CC=C5)C(F)(F)F)C#N

Origin of Product

United States

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